2-Cyclobutyl-1-phenylethan-1-amine
Overview
Description
2-Cyclobutyl-1-phenylethan-1-amine is a chemical compound with the molecular formula C12H17N . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutyl group and a phenyl group attached to an ethan-1-amine . The exact structural details such as bond lengths and angles would require further computational or experimental studies.Scientific Research Applications
Synthetic Applications
2-Cyclobutyl-1-phenylethan-1-amine and its derivatives have been explored for their potential in synthetic organic chemistry. A study outlined an efficient synthesis of 3-aminocyclobut-2-en-1-ones, showcasing the versatility of cyclobutyl derivatives in facilitating the construction of structurally complex and functionally diverse molecular architectures. These compounds were found to be potent VLA-4 antagonists, highlighting their potential therapeutic applications (S. Brand et al., 2003). Furthermore, the application of a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of aryl halides with amines demonstrated the role of cyclobutyl derivatives in facilitating the synthesis of secondary or tertiary amines (A. Gajare et al., 2004).
Medicinal Chemistry and Pharmacology
The vasorelaxant effects of 1-nitro-2-phenylethane, a structural analog, were studied to understand its mechanism of action in inducing vasodilation. This research provided insights into the pharmacological activities of phenylethane derivatives, implicating their potential in cardiovascular therapies (T. S. Brito et al., 2013). Another study highlighted the antimycobacterial activity of novel thiourea compounds derived from cyclobutyl-1,3-oxazol-2-yl, demonstrating significant in vitro and in vivo activity against multidrug-resistant Mycobacterium tuberculosis. This underscores the potential of cyclobutyl derivatives in developing new antimicrobial agents (D. Sriram et al., 2007).
Material Science and Chemistry
Cyclobutyl phenyl sulfide synthesis illustrated the utility of cyclobutyl derivatives in the preparation of spirocyclic cyclopentanones, relevant for the construction of glucokinase activators (GKAs) for type 2 diabetes treatment (M. Fyfe et al., 2005). Additionally, cyclometalation studies involving primary benzyl amines with ruthenium(II), rhodium(III), and iridium(III) complexes revealed the cyclometalation of chiral and achiral primary amines, including 1-phenylethylamine derivatives, providing insights into the formation of cationic products with potential applications in catalysis and material science (Jean‐Baptiste Sortais et al., 2007).
Mechanism of Action
Target of Action
It is structurally similar to phenethylamine , which is known to interact with primary amine oxidase and trypsin-1 and trypsin-2 . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of cellular functions .
Mode of Action
Based on its structural similarity to phenethylamine, it may interact with its targets in a similar manner . Phenethylamine is known to bind to its target enzymes and modulate their activity . This interaction can lead to changes in the biochemical processes regulated by these enzymes .
Biochemical Pathways
Given its structural similarity to phenethylamine, it may influence similar pathways . Phenethylamine is involved in various biochemical pathways, including those related to neurotransmitter metabolism .
Result of Action
Based on its structural similarity to phenethylamine, it may have similar effects . Phenethylamine is known to influence various cellular processes, including neurotransmitter release .
Action Environment
The action, efficacy, and stability of 2-Cyclobutyl-1-phenylethan-1-amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound is recommended to be stored at 4°C, away from moisture , suggesting that these conditions help maintain its stability.
Properties
IUPAC Name |
2-cyclobutyl-1-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12(9-10-5-4-6-10)11-7-2-1-3-8-11/h1-3,7-8,10,12H,4-6,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUKKBEZAIXNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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